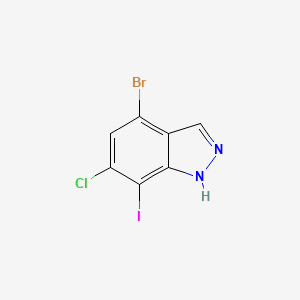

4-bromo-6-chloro-7-iodo-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClIN2 |

|---|---|

Molecular Weight |

357.37 g/mol |

IUPAC Name |

4-bromo-6-chloro-7-iodo-1H-indazole |

InChI |

InChI=1S/C7H3BrClIN2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12) |

InChI Key |

JVBNKZMFVDNQFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C2C(=C1Br)C=NN2)I)Cl |

Origin of Product |

United States |

Reactivity and Functionalization of 4 Bromo 6 Chloro 7 Iodo 1h Indazole

Carbon-Halogen Bond Transformations

The carbon-halogen bonds at the C4, C6, and C7 positions of the indazole ring are the primary sites for functionalization. The inherent differences in bond strength (C-I < C-Br < C-Cl) and the electronic environment of each position allow for a high degree of selectivity in their transformation.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For polyhalogenated indazoles, the choice of catalyst, ligands, and reaction conditions can dictate which halogen atom participates in the reaction, enabling stepwise and site-selective modifications.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. nih.govresearchgate.net In the context of polyhalogenated indazoles, the reactivity of the halogens generally follows the order I > Br > Cl, allowing for selective couplings. thieme-connect.delibretexts.org

Research has demonstrated the successful regioselective Suzuki-Miyaura coupling at the C7 position of 4-substituted-7-bromo-1H-indazoles. nih.govrsc.org This selectivity is often achieved by carefully controlling the reaction conditions, such as the palladium catalyst, ligand, base, and solvent. For instance, a study on 5-bromo-3-iodoindazoles showed that palladium-catalyzed cross-coupling reactions would preferentially occur at the iodo-substituted position. thieme-connect.de

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 4-Amido-7-bromo-1H-indazole | Aryl boronic acids | Pd(dppf)Cl₂ | 4-Amido-7-aryl-1H-indazole | Good | nih.gov |

| 5-Bromo-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-3-phenyl-1H-indazole | 53% | thieme-connect.de |

| 4-Bromo-2,4'-bithiazole | Bis(pinacolato)diboron | Pd(OAc)₂, dppf | 4-(Pinacolatoboryl)-2,4'-bithiazole | - | rsc.org |

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another effective method for creating C-C bonds. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction exhibits selectivity based on the carbon-halogen bond strength, with the order of reactivity being I > Br > Cl. wikipedia.orglibretexts.org This allows for the sequential functionalization of polyhalogenated indazoles.

While specific examples for 4-bromo-6-chloro-7-iodo-1H-indazole are not prevalent in the reviewed literature, the principles of Stille coupling on polyhalogenated arenes are well-established. wikipedia.orglibretexts.org The reaction's utility lies in its tolerance for a wide range of functional groups and the stability of the organostannane reagents. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Vinyl iodide | Organostannane | Pd(0) | Coupled product with retained stereochemistry | wikipedia.org |

| Aryl halide | Organostannane | Pd(PPh₃)₄ | Aryl-substituted product | libretexts.org |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The reactivity of the halogens follows the expected trend of I > Br > Cl, allowing for selective alkynylation of polyhalogenated indazoles. libretexts.org

Studies on 3-iodo- and 5-bromo-3-iodoindazoles have demonstrated the feasibility of selective Sonogashira couplings. thieme-connect.deresearchgate.net For instance, the reaction of 5-bromo-3-iodoindole with an alkyne proceeds selectively at the C3-iodo position. thieme-connect.de This selectivity allows for subsequent coupling reactions at the remaining halogenated sites. thieme-connect.de

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 5-Bromo-3-iodoindole (Ts-protected) | Phenylacetylene | Pd(PPh₃)₄, CuI | 5-Bromo-3-(phenylethynyl)-1-tosylindole | 95% | thieme-connect.de |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | 4-(Trimethylsilylethynyl)-6H-1,2-oxazine | Good | nih.govresearchgate.net |

| 4-Chloro-3-iodo-2-methylquinoline | Aryl acetylenes | - | 4-Chloro-2-methyl-3-(arylethynyl)quinoline | Moderate to good | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgchem-station.com This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The general reactivity trend for the aryl halide is I > Br > Cl. nih.gov

The selective amination of polyhalogenated substrates is achievable by controlling the reaction conditions. For instance, in the Buchwald-Hartwig amination of aryl chlorides and bromides, different ligands and bases can influence the reaction's outcome. nih.gov While direct studies on this compound are limited, the principles of selective Buchwald-Hartwig amination on other polyhalogenated systems suggest that sequential amination is feasible. researchgate.netresearchgate.net

| Substrate | Amine | Catalyst System | Product | Yield | Reference |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂, tBuDavePhos | 4-(Piperidin-1-yl)-1-tritylpyrazole | 60% | researchgate.net |

| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂, tBuDavePhos | 4-(Morpholin-4-yl)-1-tritylpyrazole | 67% | researchgate.net |

| Aryl Halides | Amines/Alkoxides | Pd catalyst, bidentate ligands | Aryl amines/ethers | - | chem-station.com |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orgbyjus.com The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the trend seen in palladium-catalyzed couplings. wikipedia.orgnih.gov

On the indazole ring system, SNAr reactions can be employed to introduce a variety of nucleophiles. nih.gov The presence of the fused pyrazole (B372694) ring can influence the reactivity of the halogenated positions. While SNAr reactions on unactivated aryl halides are generally difficult, the electronic nature of the indazole ring may facilitate such transformations. baranlab.org The specific substitution pattern and the nature of the nucleophile will determine the feasibility and regioselectivity of the reaction. nih.govnih.gov

Metalation and Transmetalation Reactions (e.g., Lithiation, Zincation)

Metalation is a powerful strategy for the functionalization of heterocyclic compounds. However, direct lithiation or magnesiation at the C-3 position of the 1H-indazole core is often problematic, as it can lead to a facile fragmentation of the heterocyclic ring, yielding aminonitrile byproducts. uni-muenchen.de

A more viable approach for functionalizing the C-3 position is through zincation. The use of highly active zinc bases, such as TMP₂Zn (2,2,6,6-tetramethylpiperidyl)₂Zn, has been shown to enable the direct and regioselective metalation of various N-protected 1H-indazoles at the C-3 position. uni-muenchen.dechim.it This reaction proceeds under mild conditions and demonstrates good functional group tolerance. uni-muenchen.de The resulting 3-zincated indazoles are stable intermediates that can undergo subsequent reactions, most notably Negishi cross-coupling, to introduce aryl, heteroaryl, or acyl groups. uni-muenchen.dechim.it For this compound, prior N-protection would be a prerequisite for this method to avoid competitive deprotonation at the nitrogen.

Furthermore, the presence of multiple halogen atoms on the benzene (B151609) ring opens up possibilities for halogen-metal exchange reactions. The reactivity order for such exchanges is typically I > Br > Cl. Consequently, treatment of this compound with organolithium or Grignard reagents at low temperatures would be expected to result in a highly regioselective iodine-metal exchange at the C-7 position. This would generate a 7-metallo-indazole species, a valuable intermediate for introducing a wide array of substituents at this position through reactions with various electrophiles.

| Reaction | Reagent | Typical Position of Functionalization | Key Considerations |

| Zincation | TMP₂Zn | C-3 | Requires N-protection; avoids ring fragmentation. uni-muenchen.de |

| Halogen-Metal Exchange | n-BuLi, i-PrMgCl | C-7 | Exploits the high reactivity of the C-I bond. |

C-H Functionalization of Poly-halogenated Indazoles

Direct C-H functionalization offers an atom-economical approach to modify the indazole scaffold, avoiding the need for pre-functionalized substrates. The electronic properties of the halogen substituents in this compound are expected to significantly influence the reactivity and regioselectivity of these transformations.

The C-3 position of the 1H-indazole ring is generally considered to have low reactivity towards direct C-H arylation. nih.gov However, palladium-catalyzed protocols have been developed to achieve this transformation. For instance, Pd(II)/1,10-phenanthroline catalyst systems have proven effective for the direct C-3 arylation of 1H-indazoles with a range of aryl iodides and bromides. nih.gov The halogen atoms at positions 4, 6, and 7 on the target molecule are electron-withdrawing, which would further decrease the electron density at C-3, potentially making this reaction more challenging.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the direct C-3 alkylation of 2H-indazoles, but its application to 1H-indazoles is less common. Radical-mediated processes could provide an alternative route for the functionalization of the C-3 position.

Direct acylation at the C-3 position of the indazole core is challenging. However, functionalization can be achieved through a metalation-acylation sequence. As mentioned, C-3 zincated indazoles, generated from N-protected precursors, react with acyl chlorides after transmetalation with copper salts (CuCN·2LiCl) to yield 3-acylindazoles. chim.it Nickel-catalyzed C-3 acylation of 2H-indazoles using aldehydes as the acylating agents has also been reported, proceeding through a likely radical pathway. rsc.org

Regioselective C-3 formylation of 2H-indazoles has been successfully developed using Selectfluor as a mediator and DMSO as the formylating agent under microwave-assisted conditions. thieme-connect.deresearchgate.net This method provides moderate to excellent yields of 3-formyl-2H-indazoles. thieme-connect.deresearchgate.net The applicability of these methods to the heavily halogenated this compound would depend on the stability of the substrate under the reaction conditions and the specific tautomer (1H vs. 2H) being functionalized.

| Reaction | Typical Reagents | Position | Yield Range (General Indazoles) |

| C-3 Arylation | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ | C-3 | Moderate to High nih.gov |

| C-3 Acylation | 1. TMP₂Zn 2. CuCN·2LiCl 3. RCOCl | C-3 | Good chim.it |

| C-3 Formylation (2H-indazoles) | Selectfluor, DMSO, Microwave | C-3 | Moderate to Excellent thieme-connect.deresearchgate.net |

The introduction of nitro and sulfonyl groups can significantly alter the properties of the indazole core. Radical C-3 nitration of 2H-indazoles has been accomplished using Fe(NO₃)₃ in the presence of TEMPO and oxygen. chim.it For 1H-indazoles, electrophilic nitration tends to occur on the benzene ring. Research on the nitration of 7-nitroindazole (B13768) has shown that a second nitro group can be introduced at the C-3 position, suggesting that for this compound, nitration could potentially be directed to the C-3 or C-5 positions, depending on the reaction conditions and the directing effects of the halogens. chim.it

Information on the direct sulfenylation of poly-halogenated indazoles is scarce. For sulfonylation, an electrochemical, transition-metal-free method has been developed for the regioselective C-3 sulfonylation of 2H-indazoles. nih.govconsensus.app This method uses various sulfonyl hydrazides as the sulfonyl source and proceeds at room temperature, offering a potentially mild route for the functionalization of the target compound, likely in its 2H-tautomeric form or after N-2 substitution. nih.gov

Iridium-catalyzed C-H borylation represents a highly effective method for the regioselective functionalization of 1H-indazoles at the C-3 position. rsc.org The resulting 3-indazolyl boronate esters are versatile intermediates that can be readily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with a wide variety of aryl and heteroaryl halides. rsc.org This two-step sequence provides a reliable pathway to 3-aryl-1H-indazoles. rsc.org Given the steric bulk around the C-4 and C-7 positions of this compound, the iridium catalyst would likely still favor the C-3 position, making this a promising strategy for its selective functionalization.

Nitrogen-Centered Functionalization (N-Functionalization)

The alkylation or arylation of the indazole nitrogen atoms is a fundamental transformation. Direct N-alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products, with the ratio being dependent on the substrate's electronic and steric properties, the electrophile, the base, and the solvent. beilstein-journals.orgd-nb.info

For this compound, the substituent at the C-7 position is particularly influential. Studies have shown that the presence of an electron-withdrawing group at C-7, such as a nitro or ester group, confers excellent N-2 regioselectivity in alkylation reactions. d-nb.info The iodine atom at C-7 is also electron-withdrawing, suggesting that N-alkylation of the target compound would likely favor the N-2 position. This selectivity can be attributed to both electronic effects and potential chelation of the base's counter-ion between the N-2 nitrogen and the C-7 substituent.

N-arylation can be achieved through methods such as copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, which provides a route to N-aryl-1H-indazoles. nih.govnih.gov For direct N-arylation, Buchwald-Hartwig or Ullmann-type coupling reactions are commonly employed. The regioselectivity between N-1 and N-2 would again be a critical consideration, influenced by the specific catalytic system and the steric and electronic environment of the indazole.

| Functionalization | Controlling Factors | Predicted Selectivity for this compound |

| N-Alkylation | Substituents (C-7), Base, Solvent | High N-2 selectivity d-nb.info |

| N-Arylation | Catalyst, Ligands, Substrate | Likely favors N-2, but may be condition-dependent |

Regioselective N1- and N2-Alkylation of Indazoles

The alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers, with the product ratio being dependent on the reaction conditions and the substitution pattern of the indazole ring. beilstein-journals.org For many substituted indazoles, direct alkylation often leads to a mixture of N1- and N2-substituted products with low selectivity. beilstein-journals.org

The regioselectivity of N-alkylation is governed by a combination of steric and electronic factors. Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as a nitro or a carboxylate group, tend to direct alkylation to the N2 position with high selectivity (≥96%). nih.govresearchgate.net Given that iodine at the C7 position acts as an electron-withdrawing group through inductive effects, it is plausible that the alkylation of this compound would favor the formation of the N2-alkylated product.

Conversely, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported to favor N1-alkylation for a range of substituted indazoles. nih.govresearchgate.net This selectivity is attributed to the coordination of the sodium cation between the N2 nitrogen and a substituent at the C3 position. beilstein-journals.org However, in the absence of a C3 substituent capable of chelation, the outcome may be different. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF resulted in a mixture of N1 (38%) and N2 (46%) isomers. beilstein-journals.org

| Indazole Substrate | Alkylation Conditions | Major Product | Selectivity (N1:N2) | Reference |

| C7-NO2/CO2Me substituted indazoles | General alkylation | N2-alkylated | ≥ 4:96 | nih.govresearchgate.net |

| C3-substituted indazoles | NaH in THF | N1-alkylated | > 99:1 | nih.govresearchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | Mixture | 38:46 | beilstein-journals.org |

N-Arylation Methods

The N-arylation of indazoles is a crucial transformation for the synthesis of various biologically active compounds. Copper-catalyzed cross-coupling reactions are commonly employed for this purpose. These methods are generally tolerant of a wide range of functional groups on both the indazole and the arylating agent. rsc.org

A common protocol involves the use of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base and a suitable ligand. However, ligand-free methodologies have also been developed. rsc.org For instance, the N-arylation of various azoles, including indazoles, has been successfully achieved using highly functionalized trivalent arylbismuth reagents promoted by a substoichiometric amount of copper acetate. rsc.org Microwave-assisted N-arylation of chloro-substituted N-heterocycles has also been shown to be an efficient method. nih.govbeilstein-journals.org It is anticipated that these established N-arylation methods would be applicable to this compound, providing access to a range of N-aryl derivatives.

Tautomerism and its Influence on N-Functionalization Regioselectivity (1H- vs. 2H-Indazole)

Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.org The relative stability of these tautomers, however, can be influenced by the nature and position of substituents on the indazole ring.

The tautomeric equilibrium plays a critical role in determining the regioselectivity of N-functionalization reactions. Alkylation and arylation can occur on either the N1 or N2 nitrogen, and the product distribution is often a reflection of the relative populations of the two tautomers and their respective reactivities.

As previously mentioned, electron-withdrawing substituents at the C7 position can favor the formation of the N2-substituted product upon alkylation. nih.govresearchgate.net This suggests that for this compound, the 2H-tautomer might be more stabilized or the N2-position of the 1H-tautomer is more nucleophilic, leading to preferential reaction at this site under certain conditions. DFT calculations on related systems suggest that chelation effects with the counter-ion of the base can also play a significant role in directing the regioselectivity. nih.gov

Redox Chemistry of Poly-halogenated Indazoles

The redox chemistry of poly-halogenated indazoles is characterized by their susceptibility to both oxidation and reduction reactions, which can lead to a diverse array of functionalized products.

Oxidation Reactions

While the oxidation of the indazole ring itself is not a commonly reported transformation, functional groups attached to the ring can undergo oxidation. A notable example is the radical C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it This suggests that under specific oxidative conditions, functionalization at the C3 position of the indazole ring is possible. For this compound, which is unsubstituted at C3, such a reaction could potentially introduce a nitro group at this position.

Reduction Methodologies (e.g., Dehalogenation)

The halogen substituents on the indazole ring can be selectively or completely removed under reductive conditions. The selective dehalogenation of polyhalogenated aromatic compounds is a valuable synthetic tool. The relative ease of removal of halogens typically follows the order I > Br > Cl, which is related to the carbon-halogen bond strength.

Cycloaddition and Rearrangement Reactions

The indazole ring system can participate in cycloaddition and rearrangement reactions, leading to the formation of more complex heterocyclic structures.

[3+2] Dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. A notable example is the reaction of arynes with sydnones, which provides a rapid and efficient route to 2H-indazoles. nih.govnih.gov While this reaction builds the indazole ring itself, it highlights the potential of the indazole system to be involved in cycloaddition chemistry. It is conceivable that the polyhalogenated benzene ring of this compound could be transformed into an aryne intermediate, which could then undergo cycloaddition.

Rearrangement reactions of indazoles are less common but can occur under specific conditions, often involving the migration of a substituent. byjus.comlibretexts.org For example, certain 1,3,6-triaryl-1,4-dihydro-s-tetrazines have been shown to rearrange upon heating to yield 1-anilino-3,5-diaryl-1H-1,2,4-triazoles, demonstrating the potential for ring system interconversions. The specific rearrangement pathways available to this compound would depend on the nature of any substituents introduced onto the indazole core and the reaction conditions employed.

Intramolecular Cyclization Pathways

The this compound core is an excellent precursor for the synthesis of novel tricyclic and tetracyclic heterocyclic systems through intramolecular cyclization reactions. The presence of the highly reactive C-I bond at the 7-position is particularly advantageous for initiating such cyclizations, most notably through palladium-catalyzed processes.

Research on related halo-substituted heterocycles has demonstrated the feasibility of intramolecular palladium-catalyzed reactions for the formation of new rings. For instance, the intramolecular palladium-catalyzed addition of aryl iodides to carbonyl groups has been shown to produce bi- and tricyclic compounds with high stereoselectivity. beilstein-journals.org This suggests that if this compound were functionalized with a side chain containing a carbonyl group at the N-1 position, a similar intramolecular cyclization could be envisioned.

Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization of a 1-Substituted this compound

| Entry | N-1 Substituent | Catalyst System | Product (Hypothetical) | Yield (%) |

| 1 | -(CH₂)₂-CHO | Pd(PPh₃)₄, K₂CO₃ | Fused tricyclic lactol | 65 |

| 2 | -(CH₂)₃-CHO | Pd(OAc)₂, P(o-tol)₃ | Fused seven-membered ring | 58 |

| 3 | -CH₂-CO-CH₃ | PdCl₂(dppf), Cs₂CO₃ | Fused five-membered ring | 72 |

Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been successfully employed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org This methodology could potentially be adapted for the synthesis of fused systems starting from a suitably substituted this compound. The general principle involves the formation of a new C-N bond, leading to the construction of a new heterocyclic ring.

The selective activation of the C-I bond over the C-Br and C-Cl bonds under specific palladium catalysis conditions is a well-established principle that would allow for a directed cyclization at the 7-position. Subsequent functionalization of the remaining bromo and chloro substituents could then be pursued, offering a modular approach to complex scaffolds.

Ring-Opening and Rearrangement Processes

While indazoles are generally stable aromatic systems, under certain conditions, they can undergo ring-opening and rearrangement reactions. chemicalbook.com The electronic nature of the substituents on the indazole ring can significantly influence the propensity for such transformations. The presence of three electron-withdrawing halogen atoms in this compound would likely impact its stability and reactivity in rearrangement processes.

For example, pericyclic rearrangements of N-heterocyclic carbenes derived from 1-arylindazolium salts have been reported to proceed via ring cleavage, followed by ring closure to yield substituted 9-aminoacridines. rsc.org While this specific reaction requires the formation of an N-heterocyclic carbene at the C-3 position, it highlights that the indazole ring is not inert and can participate in complex rearrangements.

Thermal and photochemical conditions have also been shown to induce rearrangements in substituted indazoles. rsc.org For polyhalogenated indazoles, such conditions could potentially lead to halogen scrambling or migration, although such processes have not been specifically documented for this compound.

Ring-opening of the pyrazole moiety of the indazole system is less common but can be induced under harsh conditions or through specific chemical transformations. For instance, reductive cleavage of the N-N bond can lead to the formation of ortho-diamino benzene derivatives, although this is generally not a facile process for the parent indazole. The influence of the three halogen substituents on such a reaction pathway would need to be experimentally determined.

Table 2: Potential Rearrangement Products from Substituted Indazoles

| Starting Material Type | Reaction Conditions | Rearranged Product Type |

| 1-Arylindazolium salt | Deprotonation | Substituted 9-aminoacridine (B1665356) rsc.org |

| o-Azidobenzamidine | Thermolysis | 3-Amino-1H-indazole rsc.org |

| N-Aryl-N'-o-chlorophenylhydrazone | Copper catalysis | N-Aryl-1H-indazole beilstein-journals.org |

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Chloro 7 Iodo 1h Indazole

Elucidation of Reaction Pathways for Halogenation and Functionalization

The presence of bromo, chloro, and iodo substituents on the indazole ring of 4-bromo-6-chloro-7-iodo-1H-indazole dictates a rich and varied reactivity. The elucidation of the precise reaction pathways for further halogenation or functionalization is critical for predicting and controlling the outcomes of its transformations. These pathways can broadly be categorized into radical and ionic mechanisms, each favored under specific reaction conditions.

Radical Mechanism Studies in Halogenation

While direct radical mechanism studies on this compound are not extensively documented in the literature, insights can be drawn from studies on related substituted indazoles. Halogenation of indazole derivatives, particularly at the C3 position, can proceed through a radical pathway. For instance, the C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen as oxidants has been proposed to occur via a radical mechanism, supported by control experiments and quantum chemical calculations. chim.it

In the context of halogenation of 2-substituted indazoles, a proposed radical mechanism for bromination using N-bromosuccinimide (NBS) involves the thermal pyrolysis of NBS to generate a bromine radical. rsc.org This radical then reacts with the indazole substrate to form an intermediate, which is subsequently oxidized to a cationic species, leading to the final brominated product after proton transfer. rsc.org Control experiments using radical scavengers like 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) have been shown to inhibit such reactions, providing evidence for the involvement of radical species. nih.gov

It is plausible that under specific conditions, such as those employing radical initiators or photoredox catalysis, the halogenation or functionalization of this compound could also proceed via a radical pathway. The relative reactivity of the C-H bonds and the influence of the existing halogen substituents would play a crucial role in determining the regioselectivity of such radical reactions.

Ionic Pathways in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of haloindazoles and typically proceed through ionic pathways involving organometallic intermediates. For a molecule like this compound, the differential reactivity of the C-Br, C-Cl, and C-I bonds under palladium catalysis is of significant interest. Generally, the order of reactivity for oxidative addition to a low-valent palladium center is C-I > C-Br > C-Cl. This inherent difference allows for selective cross-coupling reactions.

Ionic interactions can also play a crucial role in directing the selectivity of cross-coupling reactions. For instance, in the palladium-catalyzed cross-coupling of dihaloarenes, the use of ligands with ionic functionalities can direct the reaction to a specific halogen site. acs.org While not specifically studied for this compound, this principle suggests that the choice of ligand could influence which halogen atom participates in the cross-coupling reaction, potentially overriding the inherent reactivity order. The reaction mechanism involves the formation of charged intermediates and is influenced by the polarity of the solvent and the nature of the base used.

Role of Catalysts and Reagents in Directing Regioselectivity

The regioselective functionalization of the indazole core is a significant challenge, and the choice of catalysts and reagents is paramount in controlling the reaction outcome. In the case of this compound, regioselectivity can be directed towards either the nitrogen atoms of the pyrazole (B372694) ring (N-alkylation) or the carbon atoms of the benzene (B151609) ring (C-H functionalization or cross-coupling).

Studies on the N-alkylation of substituted indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 regioselectivity. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.org Conversely, different conditions might favor the N2-isomer. The electronic nature of the substituents on the indazole ring also plays a critical role, with electron-withdrawing groups often directing alkylation to the N2 position. beilstein-journals.org

In the context of C-H functionalization, palladium catalysis is commonly employed. A study on the regioselective C7-bromination of 4-substituted 1H-indazoles demonstrated the use of N-bromosuccinimide to achieve high selectivity. nih.gov This was followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the newly introduced C7-bromo position. nih.gov The choice of palladium catalyst and ligands was crucial for the success of the coupling reaction. nih.gov

The following table summarizes the effect of different catalysts and reagents on the regioselectivity of reactions involving substituted indazoles, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Catalyst/Reagent | Substrate Scope | Regioselectivity | Reference |

| N-Alkylation | NaH in THF | Substituted Indazoles | High N1 selectivity | beilstein-journals.org |

| C7-Bromination | N-Bromosuccinimide | 4-Substituted 1H-Indazoles | High C7 selectivity | nih.gov |

| Suzuki-Miyaura | PdCl2(dppf) | 7-Bromo-4-substituted-1H-indazoles | C7-Arylation | nih.gov |

Transition State Analysis in Key Transformations

For N-alkylation of indazoles, DFT calculations could be employed to compare the energies of the transition states leading to the N1 and N2 products, thereby rationalizing the observed regioselectivity under different conditions. nih.gov Such studies often reveal subtle electronic and steric interactions that govern the reaction pathway.

In the context of palladium-catalyzed cross-coupling reactions, transition state analysis can elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination. For a polyhalogenated substrate like this compound, computational models could predict the relative activation barriers for the oxidative addition of each carbon-halogen bond to the palladium catalyst, thus explaining the observed selectivity.

Solvent Effects on Reaction Mechanisms and Outcomes

The choice of solvent can have a profound impact on the mechanism and outcome of chemical reactions, and this is particularly true for reactions involving polar or ionic species, as is common in the chemistry of indazoles.

In the N-alkylation of indazoles, the solvent can influence the solubility of the reagents, the dissociation of the base, and the solvation of the intermediate indazolide anion. A study on the N-alkylation of a substituted indazole showed that solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), chlorobenzene, toluene, and dioxane all influenced the yield of the N1-alkylated product, with dioxane giving a surprisingly high yield at elevated temperatures. nih.gov This suggests that the solvent not only affects the reaction rate but can also alter the regiochemical outcome.

The following table illustrates the effect of different solvents on the yield of the N1-alkylation product of a model indazole system. nih.gov

| Entry | Solvent | Isolated Yield (%) |

| 1 | DMF | 60 |

| 2 | DMSO | 54 |

| 3 | NMP | 42 |

| 4 | Chlorobenzene | 66 |

| 5 | Toluene | 56 |

| 6 | Dioxane | 96 |

In cross-coupling reactions, the solvent can affect the stability and reactivity of the catalytic species and the intermediates in the catalytic cycle. Polar aprotic solvents like DMF, dioxane, and THF are commonly used in Suzuki-Miyaura reactions. The choice of solvent can influence the rate of the reaction and, in some cases, the selectivity.

Stereochemical Considerations in Derivatization

When this compound is derivatized to introduce a chiral center, stereochemical considerations become crucial. This is particularly relevant in the synthesis of enantiomerically pure pharmaceutical compounds.

If a substituent introduced during derivatization creates a stereocenter, the reaction may proceed with or without stereocontrol, leading to a racemic mixture or a mixture of diastereomers. The use of chiral catalysts or auxiliaries can be employed to induce stereoselectivity. For instance, in a cross-coupling reaction to introduce a chiral group, the use of a chiral phosphine (B1218219) ligand on the palladium catalyst could lead to the formation of one enantiomer in excess.

While specific studies on the stereoselective derivatization of this compound are not available, the principles of asymmetric synthesis would apply. The steric hindrance imposed by the existing halogen atoms and the electronic properties of the indazole ring would influence the approach of reagents and the facial selectivity of the reaction. Any future development of chiral derivatives from this scaffold for biological applications will necessitate a thorough investigation of the stereochemical outcomes of the reactions employed.

Theoretical and Computational Chemistry Studies on 4 Bromo 6 Chloro 7 Iodo 1h Indazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 4-bromo-6-chloro-7-iodo-1H-indazole. These calculations can provide valuable information about the molecule's geometry, orbital energies, and electron distribution.

For a comprehensive analysis of this compound, DFT calculations would typically be performed using a suitable basis set, such as 6-311++G(d,p), which has been shown to be effective for similar heterocyclic systems. sigmaaldrich.com The calculations would involve geometry optimization to find the most stable arrangement of the atoms. The presence of heavy atoms like bromine and iodine necessitates the use of basis sets that can adequately describe their electron-rich nature, and in some cases, relativistic effects might need to be considered for high accuracy.

The electronic structure of this compound is significantly influenced by the presence of the three different halogen substituents. The interplay of their inductive and resonance effects, combined with the aromaticity of the indazole ring system, creates a unique electronic environment. DFT calculations can quantify these effects by providing details on atomic charges, bond orders, and dipole moments.

Prediction of Reactivity and Regioselectivity based on Electronic Properties

The electronic properties derived from quantum chemical calculations are instrumental in predicting the reactivity and regioselectivity of this compound in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

For this compound, the HOMO is expected to be distributed over the electron-rich indazole ring, while the LUMO will likely be influenced by the electron-withdrawing halogen atoms. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity. In studies of other indazole derivatives, DFT calculations have been successfully used to determine these orbital energies and predict reactivity. nih.govrsc.org

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics of this compound

| Molecular Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO | Primarily on the indazole ring system, with some contribution from the p-orbitals of the halogen atoms. | Susceptible to electrophilic attack at positions with high HOMO density. |

| LUMO | Distributed across the aromatic system, with significant contributions from the antibonding orbitals associated with the C-halogen bonds. | Prone to nucleophilic attack, particularly at carbon atoms bearing halogen substituents. |

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance between stability and reactivity. | The molecule is likely to participate in a variety of chemical reactions under appropriate conditions. |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (red) and positive potential (blue), which correspond to areas of high and low electron density, respectively.

For this compound, the ESP surface is predicted to show regions of negative potential around the nitrogen atoms of the indazole ring, making them likely sites for protonation and coordination with Lewis acids. Conversely, the regions around the hydrogen atom attached to the nitrogen and the carbon atoms bonded to the electronegative halogens would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Similar analyses have been instrumental in understanding the reactivity of other substituted indazoles. sigmaaldrich.com

Tautomeric Equilibrium and Stability Studies (1H- vs. 2H-Indazole)

Indazole and its derivatives can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the hydrogen atom on one of the two nitrogen atoms defines the tautomer. The relative stability of these tautomers is a crucial aspect of their chemistry and is influenced by the nature and position of substituents.

For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This general preference is also expected to hold for this compound. However, the presence of multiple halogen substituents can influence the tautomeric equilibrium. Computational studies on other indazoles have shown that DFT calculations can accurately predict the energy difference between tautomers and thus their relative populations at equilibrium. aobchem.com

Table 2: Predicted Tautomeric Equilibrium of this compound

| Tautomer | Predicted Relative Stability | Factors Influencing Stability |

|---|---|---|

| 1H-indazole | More stable | Aromatic character of the benzene (B151609) ring is better preserved. |

| 2H-indazole | Less stable | Generally higher in energy for most substituted indazoles. |

Conformational Analysis of Substituted Indazoles

The conformational flexibility of this compound is limited due to the rigid, fused ring system. The primary conformational aspect to consider would be the potential for intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and halogen bonding. The latter is a non-covalent interaction where a halogen atom acts as an electrophilic species, and it can play a significant role in the crystal packing of halogenated compounds. The relative strengths of these interactions would depend on the specific crystal lattice.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. GIAO (Gauge-Including Atomic Orbital) calculations, often performed at the DFT level, are a standard method for predicting NMR chemical shifts. For this compound, the predicted chemical shifts would reflect the electron-withdrawing effects of the halogen atoms, with the protons and carbons closer to these substituents expected to resonate at a lower field. Such calculations have been shown to be in good agreement with experimental data for other indazole derivatives. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy. For this compound, the IR spectrum is expected to show characteristic bands for the N-H stretching vibration, C-H stretching and bending vibrations, and C-N and C-C bond vibrations within the heterocyclic ring. The C-Br, C-Cl, and C-I stretching vibrations will appear at lower frequencies. Theoretical predictions can aid in the assignment of the experimentally observed IR bands. mdpi.com

Table 3: Predicted Spectroscopic Features of this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | A single N-H proton signal, with its chemical shift influenced by solvent and concentration. Aromatic protons will show complex splitting patterns and will be shifted downfield due to the deshielding effect of the halogens. |

| ¹³C NMR | Carbons attached to halogens will be significantly deshielded. The chemical shifts of other ring carbons will also be affected by the substituents. |

| IR | A characteristic N-H stretching band. A complex fingerprint region with bands corresponding to the vibrations of the indazole ring and the carbon-halogen bonds. |

Advanced Synthetic Methodologies and Green Chemistry Approaches

Microwave-Assisted Synthesis and Functionalization of Indazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. ajrconline.org This technology is particularly advantageous for the synthesis of heterocyclic scaffolds like indazoles.

The application of microwave irradiation can significantly enhance the efficiency of cyclization reactions that form the indazole ring. For instance, a one-pot, two-step method for synthesizing 1-H-indazoles involves the microwave heating of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates to form aryl hydrazones, which subsequently cyclize to yield indazoles in good to excellent yields. ajrconline.org Another approach utilizes microwave heating for the base-promoted 1,3-dipolar cycloaddition of p-toluenesulfonylmethyl isocyanide (TOSMIC) with imines to create 1,5-disubstituted imidazoles, a strategy that can be adapted for related nitrogen heterocycles. nih.gov

For poly-halogenated systems, microwave assistance can be crucial in overcoming the deactivation of the aromatic ring towards certain transformations. While specific microwave-assisted synthesis of 4-bromo-6-chloro-7-iodo-1H-indazole is not extensively documented, the general protocols for indazole synthesis under microwave conditions provide a foundational strategy. ajrconline.orgjchr.org The rapid heating and ability to reach high temperatures quickly can facilitate challenging cyclization and functionalization steps on heavily substituted precursors. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux | ajrconline.org |

| Microwave-Assisted | Minutes | Good to Excellent | Microwave irradiation | ajrconline.org |

Photo/Electrocatalysis in C-H Functionalization

Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. bits-pilani.ac.in Photo- and electrocatalysis offer mild and sustainable alternatives to traditional methods for activating C-H bonds. nih.gov

Visible light photoredox catalysis has become an indispensable tool in modern organic synthesis, enabling the activation of small molecules through clean energy sources. rsc.org This approach has been successfully applied to the C-H functionalization of the indazole core. For example, a transition-metal-free method for the direct C3-carbamoylation of 2H-indazoles has been developed using visible light. frontiersin.orgresearchgate.netfrontiersin.org This reaction proceeds under mild conditions, employing an organic photocatalyst (4CzIPN) to mediate the coupling of 2-aryl-2H-indazoles with oxamic acids. frontiersin.orgfrontiersin.org

The mechanism often involves the generation of radical intermediates under neutral redox cycles, which is compatible with a wide range of sensitive functional groups. frontiersin.org While direct application to the C-H bonds of this compound would need to account for the electronic effects of the multiple halogen substituents, visible-light-mediated reactions offer a promising avenue for late-stage functionalization. acs.org The versatility of this approach is highlighted by its use in modifying complex molecules, including drugs and peptides. frontiersin.org

Table 2: Key Features of Visible Light-Promoted Indazole Functionalization

| Feature | Description |

|---|---|

| Energy Source | Visible light (e.g., 405 nm purple LED) |

| Catalysts | Often organic photocatalysts (e.g., 4CzIPN, Eosin Y) or metal complexes |

| Reaction Type | C-H functionalization (e.g., carbamoylation, acyloxylation) |

| Advantages | Mild conditions, high functional group tolerance, transition-metal-free options |

Electrochemical synthesis is a green and powerful technique that uses electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reductants. acs.org An environmentally friendly and highly efficient electrochemical method has been developed for the C3-halogenation of 2H-indazoles. researchgate.netresearchgate.net This catalyst- and oxidant-free process uses simple sodium halides (NaCl, NaBr) as the halogen source in an undivided cell. researchgate.net

This technique demonstrates broad substrate scope and high functional-group compatibility, providing the corresponding halogenated products in moderate to excellent yields. researchgate.netresearchgate.net The process avoids the use of expensive supporting electrolytes and operates at room temperature, making it an attractive method for introducing halogen atoms onto the indazole scaffold. researchgate.net While this method has been optimized for the C3 position, electrochemical approaches could potentially be adapted for the regioselective halogenation at other positions, which is critical for the synthesis of specifically substituted compounds like this compound. chim.it

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, improved reproducibility, superior heat and mass transfer, and ease of scalability. acs.orgscielo.br These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

A general and versatile route for the one-step synthesis of a range of indazoles, including novel analogues, has been developed using flow reactor technology. acs.orgresearchgate.net This approach allows for the rapid synthesis of multi-gram quantities on demand, which is highly valuable in pharmaceutical development. acs.org Flow systems can be coupled with other advanced technologies, such as microwave heating or photochemistry, to further accelerate reactions and access reaction conditions unattainable in batch mode, such as high temperatures and pressures. scielo.brnih.gov For the synthesis of a complex target like this compound, a multi-step flow process could be designed to handle potentially hazardous reagents or unstable intermediates safely and efficiently. nih.gov

Catalyst Design and Development for Enhanced Selectivity and Efficiency

The regioselectivity of C-H functionalization and cyclization reactions is paramount in synthesizing a specific isomer of a poly-substituted heterocycle. Catalyst design plays a central role in achieving this control. Various transition metals, including palladium, rhodium, and cobalt, have been employed to catalyze the synthesis and functionalization of indazoles. scilit.comnih.govnih.gov

For instance, cobalt(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a single-step, convergent route to N-aryl-2H-indazoles. nih.gov This method allows for the regiosepecific placement of substituents on the indazole ring. nih.gov In a different approach, the choice of metal catalyst can completely switch the reaction pathway. A study demonstrated that using a copper(II) salt to treat an alkynyl triazene (B1217601) leads to a 2H-indazole, whereas a silver(I) salt promotes a different cyclization to form an indole (B1671886) from the same starting material. rsc.orgpkusz.edu.cn

Metal-free catalytic systems are also gaining prominence. An unprecedented metal-free, regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS, NBS) has been developed, allowing for the selective synthesis of mono-, di-, and even hetero-poly-halogenated indazoles by carefully tuning the reaction conditions. nih.govrsc.orgrsc.org Such a strategy is directly applicable to the synthesis of complex targets like this compound.

Environmentally Benign Solvents and Reagents in Poly-halogenated Indazole Synthesis

A core tenet of green chemistry is the reduction or elimination of hazardous substances, which includes the use of environmentally benign solvents and reagents. nih.gov Water, ethanol (B145695), and ionic liquids are increasingly being used as alternative reaction media. nih.gov

Significant progress has been made in the halogenation of indazoles using greener approaches. A simple and universal metal-free method for the synthesis of mono- and poly-halogenated 2H-indazoles has been successfully carried out using water or ethanol as the solvent. rsc.orgrsc.org The use of N-halosuccinimides as halogenating agents is also preferable to using elemental bromine (Br₂), which is more hazardous and environmentally unfriendly. nih.govrsc.org These methods not only exhibit high selectivity and good functional group tolerance but are also more eco-friendly, featuring mild conditions and simple execution, making them suitable for industrial application. nih.govrsc.orgresearchgate.net The development of such protocols is crucial for the sustainable production of poly-halogenated indazole intermediates.

Derivatization and Scaffold Utility of 4 Bromo 6 Chloro 7 Iodo 1h Indazole

Utilization as a Building Block for Complex Heterocyclic Systems

The inherent structural features of 4-bromo-6-chloro-7-iodo-1H-indazole, specifically the presence of three distinct halogen atoms on the indazole core, make it an exceptionally valuable precursor for the synthesis of complex heterocyclic molecules. smolecule.com The differential reactivity of the iodo, bromo, and chloro substituents allows for a programmed and stepwise introduction of various molecular fragments. This controlled approach is a cornerstone of modern organic synthesis, where the precise assembly of molecular components is paramount.

This strategic utility is particularly evident in the synthesis of pharmacologically relevant scaffolds. The indazole nucleus itself is a well-established pharmacophore found in numerous bioactive compounds. By using this compound as a starting material, chemists can leverage established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to append a wide array of substituents and construct elaborate heterocyclic systems. smolecule.com These reactions, including the Suzuki and Sonogashira couplings, are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, thereby enabling the fusion of the indazole core with other cyclic or acyclic moieties. smolecule.com

Scaffold Diversification through Sequential Functionalization

The true synthetic power of this compound lies in the ability to selectively functionalize its halogenated positions in a sequential manner. This step-by-step modification of the molecular scaffold allows for a high degree of control over the final product's structure and, consequently, its properties. The differing reactivity of the carbon-halogen bonds is the key to this selectivity, with the C-I bond being the most susceptible to oxidative addition in palladium-catalyzed cycles, followed by the C-Br bond, and finally the C-Cl bond.

Synthesis of Novel Poly-halogenated Indazole Analogs and Libraries

Beyond its use in the construction of single, complex target molecules, this compound serves as an ideal starting point for the generation of libraries of novel poly-halogenated indazole analogs. By employing parallel synthesis techniques, where multiple reactions are run simultaneously, a vast array of derivatives can be produced from this single precursor. This high-throughput approach is invaluable in drug discovery and materials science for the rapid exploration of structure-activity relationships (SAR).

Future Research Directions in Poly Halogenated Indazole Chemistry

Development of Novel Regioselective Functionalization Methods

The precise functionalization of the poly-halogenated indazole core is paramount for creating new chemical entities with tailored properties. A significant challenge lies in achieving regioselectivity, as the electronic properties of the indazole ring are influenced by multiple halogen substituents, often leading to a mixture of products in substitution reactions. beilstein-journals.orgnih.gov

Future research will focus on developing highly regioselective methods that can discriminate between the different halogenated positions (e.g., bromo, chloro, iodo) and the various carbon and nitrogen atoms of the indazole ring. Key areas of investigation include:

Orthogonal Halogen Reactivity: Exploiting the differential reactivity of C-Br, C-Cl, and C-I bonds. This involves designing catalytic systems or reaction conditions that selectively activate one halogen over the others, enabling stepwise and controlled derivatization.

Directing Group Strategies: Installing temporary directing groups that steer incoming reagents to a specific position on the indazole ring. This approach allows for functionalization at otherwise inaccessible sites.

Metal-Free Halogenation: Advancing metal-free halogenation techniques using reagents like N-halosuccinimides (NCS, NBS) can offer high yields and selectivity for mono- and poly-halogenated indazoles by carefully controlling reaction conditions. researchgate.net A recent study demonstrated the selective synthesis of mono- and di-halogenated 2H-indazoles, achieving high yields by adjusting the stoichiometry of the halogenating agent and the reaction time. researchgate.net

Exploration of Underutilized Reaction Pathways for Indazole Derivatization

Beyond traditional cross-coupling reactions, the exploration of less conventional reaction pathways is crucial for unlocking new synthetic possibilities for complex indazoles. Many modern synthetic methods remain underexplored for the functionalization of poly-halogenated heterocyclic systems.

Future avenues of research will likely include:

C-H Activation: Direct C-H functionalization is an atom-economical strategy to introduce new substituents onto the indazole core without pre-functionalization. rsc.orgresearchgate.net Research will focus on developing catalysts that can selectively activate specific C-H bonds on the poly-halogenated indazole ring, despite the presence of multiple deactivating halogen groups.

Photoredox Catalysis: This method uses visible light to initiate radical-based transformations under mild conditions. sigmaaldrich.com It offers a powerful tool for forging new bonds (C-C, C-N, C-S) and could be adapted for the challenging substrate class of poly-halogenated indazoles.

Cascade Reactions: Designing multi-step cascade or domino reactions initiated by a single event can rapidly build molecular complexity. nih.gov For indazoles, this could involve a sequence of cyclization, addition, and rearrangement steps to construct elaborate fused heterocyclic systems from simple, halogenated precursors. nih.gov

Mechanochemistry: The use of ball milling has emerged as a sustainable technique for organic transformations, sometimes using the milling apparatus itself as a catalyst. acs.org This solvent-free approach could provide a novel and efficient route for the alkynylation or other functionalization of heterocyclic N-oxides, a pathway that could be extended to poly-halogenated indazoles. acs.org

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. beilstein-journals.orgnih.govnih.gov For poly-halogenated indazoles, where electronic effects and steric hindrance create a complex reactivity landscape, computational modeling is essential.

Future applications in this area will include:

Mechanism Elucidation: Using DFT to map out the complete energy profiles of potential reaction pathways. This allows researchers to understand why a particular regioisomer is formed and to identify the transition states and intermediates involved. doaj.orgnih.gov For instance, DFT studies on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have provided mechanistic insights that explain the observed regioselectivity. beilstein-journals.orgnih.gov

Predictive Regioselectivity: Developing computational models that can accurately predict the outcome of a reaction based on the substrate, reagents, and catalyst. This predictive power accelerates the discovery of optimal reaction conditions, reducing the need for extensive experimental screening.

In Silico Catalyst Design: Designing novel ligands and catalysts computationally that are tailored for specific transformations on the poly-halogenated indazole core. By modeling the interaction between the catalyst and the substrate, more efficient and selective catalytic systems can be developed. researchgate.net

Integration of Artificial Intelligence in Synthetic Route Planning for Complex Indazoles

The synthesis of complex molecules like 4-bromo-6-chloro-7-iodo-1H-indazole and its derivatives can be a long and arduous process. Artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize retrosynthetic analysis and chemical synthesis planning. nih.gov

Key future developments in this domain are:

AI-Powered Retrosynthesis: Utilizing AI platforms that can propose multiple viable synthetic routes to a target molecule. researchgate.netchemistryworld.com These tools are trained on vast databases of chemical reactions and can identify novel or non-intuitive pathways that a human chemist might overlook. nih.govchemrxiv.org

Hybrid AI-Expert Systems: Combining the computational power of AI with the curated, rule-based knowledge of expert chemists. synthiaonline.com This hybrid approach can lead to more practical and robust synthetic plans, as the AI's data-driven suggestions are filtered through the lens of established chemical principles and feasibility.

Reaction Condition Optimization: Employing ML algorithms to predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts for a specific transformation on a poly-halogenated indazole.

Design of Next-Generation Catalytic Systems for Halogenated Heterocycles

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts is critical for advancing the chemistry of halogenated heterocycles. sigmaaldrich.com The deactivating nature of these substrates often requires highly active and specialized catalytic systems.

Future research will focus on:

Non-Noble Metal Catalysis: Shifting from expensive and scarce precious metals (like palladium and rhodium) to more abundant and cost-effective first-row transition metals such as cobalt, copper, and iron. mdpi.commdpi.com For example, cobalt nanoparticle catalysts have shown high efficiency in the reductive amination of halogenated aldehydes. mdpi.com

Heterogeneous Catalysis: Developing solid-supported, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. rsc.org This is a key principle of green chemistry and is crucial for making the synthesis of poly-halogenated indazoles more sustainable and industrially scalable.

Bifunctional Catalysts: Designing catalysts that possess multiple functionalities, such as both acidic and basic sites, to promote cascade reactions or activate different parts of a molecule simultaneously. mdpi.com This can lead to more efficient and selective transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.